molecular formula C18H17F2N3O2 B2759820 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954696-68-5

1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2759820
CAS RN: 954696-68-5
M. Wt: 345.35
InChI Key: ONLQHSPVZJSOIH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).

Scientific Research Applications

Chemical and Pharmacological Investigations

A broad range of scientific research has explored the derivatives and analogs of 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea, focusing on their chemical properties, potential therapeutic uses, and mechanisms of action in various biological systems. These studies span from the synthesis of novel compounds to detailed pharmacological analyses.

CNS Activity and Muscle Relaxant Properties

Research on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share structural motifs with the compound , has demonstrated significant anxiolytic and muscle relaxant effects. These effects are attributed to central nervous system activity, distinct from other CNS activities such as anticonvulsant, sedative, and hypnotic properties. This suggests potential therapeutic applications in treating anxiety and muscle tension disorders (Rasmussen et al., 1978).

Orexin Receptor Mechanisms in Eating Disorders

The role of Orexin-1 Receptor (OX1R) mechanisms in compulsive food consumption was investigated, indicating that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and potentially other eating disorders with a compulsive component. This research highlights the importance of understanding receptor-mediated pathways in developing treatments for complex eating disorders (Piccoli et al., 2012).

Metabolism and Pharmacokinetics

A study on the metabolism of LY654322, a compound with a similar structural framework, to an unusual diimidazopyridine metabolite illustrates the complex metabolic pathways that such compounds can undergo. This research provides insights into how modifications in chemical structure can lead to significant changes in pharmacokinetic profiles, highlighting the importance of metabolic studies in drug development (Borel et al., 2011).

Synthesis and Chemical Properties

The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, including those with urea components, emphasizes the critical role of stereochemistry in the biological activity and development of new therapeutic agents. This research underscores the importance of chemical synthesis in creating compounds with specific, targeted properties (Chen et al., 2010).

Urea-Fluoride Interaction Studies

Investigations into the nature of urea-fluoride interactions have provided valuable insights into hydrogen bonding and proton transfer mechanisms. These studies have implications for understanding the molecular interactions that underlie the biological activities of urea derivatives and their potential applications in medicinal chemistry (Boiocchi et al., 2004).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c19-13-1-5-15(6-2-13)22-18(25)21-10-12-9-17(24)23(11-12)16-7-3-14(20)4-8-16/h1-8,12H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLQHSPVZJSOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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